molecular formula C15H23N3O3 B12924628 tert-Butyl (2-amino-4-morpholinophenyl)carbamate

tert-Butyl (2-amino-4-morpholinophenyl)carbamate

Cat. No.: B12924628
M. Wt: 293.36 g/mol
InChI Key: OPZBXBRCLFGMAG-UHFFFAOYSA-N
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Description

tert-Butyl (2-amino-4-morpholinophenyl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a morpholine ring attached to a phenyl ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-amino-4-morpholinophenyl)carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-nitroaniline and tert-butyl chloroformate.

    Reduction: The nitro group of 2-nitroaniline is reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Carbamoylation: The resulting 2-aminoaniline is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form this compound.

    Morpholine Introduction: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction using morpholine and a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reduction: Utilizing large-scale hydrogenation reactors for the reduction step.

    Continuous Flow Reactors: Employing continuous flow reactors for the carbamoylation and morpholine introduction steps to enhance efficiency and yield.

    Purification: Implementing advanced purification techniques such as crystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-amino-4-morpholinophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Secondary amines.

    Substitution Products: Various substituted carbamates and amines.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (2-amino-4-morpholinophenyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of heterocyclic compounds and polymers.

Biology

In biological research, this compound is utilized in the development of enzyme inhibitors and receptor modulators. It is also used in the study of protein-ligand interactions.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated as a precursor for the synthesis of drugs targeting various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the formulation of coatings and adhesives.

Mechanism of Action

The mechanism of action of tert-Butyl (2-amino-4-morpholinophenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the morpholine ring enhances its ability to interact with biological macromolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-amino-4-phenyl)carbamate
  • tert-Butyl (2-amino-4-piperidinophenyl)carbamate
  • tert-Butyl (2-amino-4-pyrrolidinophenyl)carbamate

Uniqueness

tert-Butyl (2-amino-4-morpholinophenyl)carbamate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and reactivity, making it a valuable compound in various applications.

Properties

Molecular Formula

C15H23N3O3

Molecular Weight

293.36 g/mol

IUPAC Name

tert-butyl N-(2-amino-4-morpholin-4-ylphenyl)carbamate

InChI

InChI=1S/C15H23N3O3/c1-15(2,3)21-14(19)17-13-5-4-11(10-12(13)16)18-6-8-20-9-7-18/h4-5,10H,6-9,16H2,1-3H3,(H,17,19)

InChI Key

OPZBXBRCLFGMAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)N2CCOCC2)N

Origin of Product

United States

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